molecular formula C9H17Cl2N3O2 B1421833 methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride CAS No. 1305712-50-8

methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride

Cat. No.: B1421833
CAS No.: 1305712-50-8
M. Wt: 270.15 g/mol
InChI Key: SMDFCOXKMBYLJD-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the amino and ester functional groups. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methyl 3-aminopropanoate in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acid catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The amino and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride
  • 3-amino-1-methyl-1H-pyrazole
  • 4-amino-1-methyl-1H-pyrazole

Uniqueness

Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring and the ester group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.2ClH/c1-12-6-7(5-11-12)3-8(4-10)9(13)14-2;;/h5-6,8H,3-4,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDFCOXKMBYLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(CN)C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride
Reactant of Route 2
Reactant of Route 2
methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride
Reactant of Route 3
methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride
Reactant of Route 4
methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride
Reactant of Route 5
methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride
Reactant of Route 6
methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride

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